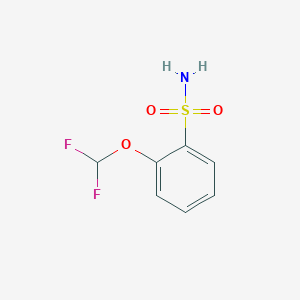

2-(Difluoromethoxy)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-3-1-2-4-6(5)14(10,11)12/h1-4,7H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODAVQVIOWLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77798-20-0 | |

| Record name | 2-(difluoromethoxy)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways to 2-(Difluoromethoxy)benzene-1-sulfonamide

The construction of this compound can be approached through several synthetic routes, primarily centered on the sequential installation of the difluoromethoxy and sulfonamide groups onto a benzene (B151609) precursor. A logical and commonly employed strategy involves the initial preparation of a difluoromethoxy-substituted benzene derivative, which is then subjected to sulfonylation and subsequent amidation.

A pivotal step in the synthesis is the introduction of the sulfonyl group, typically as a sulfonyl chloride (-SO₂Cl), onto the aromatic ring. This is commonly achieved through electrophilic aromatic substitution, where the difluoromethoxy-substituted benzene acts as the nucleophile. The resulting arylsulfonyl chloride is a versatile intermediate that can be readily converted to the corresponding sulfonamide.

The classical method for producing primary sulfonamides involves the reaction of these activated sulfonyl electrophiles, such as sulfonyl chlorides, with ammonia (B1221849) or an ammonia surrogate, followed by a deprotection step if necessary acs.org. While effective, this method has drawbacks, including the moisture sensitivity of sulfonyl chlorides and the harsh, acidic, and oxidizing conditions often required for their synthesis via chlorosulfonation acs.org.

Alternative methods for sulfonamide synthesis have been developed to circumvent these issues. These include the use of sulfinylamine reagents, electrochemical synthesis from thiols and amines, and the reaction of sulfinate salts with electrophilic nitrogen sources acs.org. For instance, a novel approach utilizes the sulfinylamine reagent t-BuONSO, which reacts with organometallic nucleophiles like Grignard reagents or organolithiums to provide direct access to primary sulfonamides acs.org.

A general synthetic scheme for the final step in the preparation of this compound would involve the reaction of 2-(difluoromethoxy)benzenesulfonyl chloride with ammonia. This reaction is typically carried out in a suitable solvent, and the resulting sulfonamide can be isolated and purified.

Table 1: Key Sulfonylation and Amidation Reactions

| Step | Reactants | Reagents/Conditions | Product |

| Sulfonylation | 2-(Difluoromethoxy)benzene | Chlorosulfonic acid | 2-(Difluoromethoxy)benzenesulfonyl chloride |

| Amidation | 2-(Difluoromethoxy)benzenesulfonyl chloride | Ammonia | This compound |

The incorporation of the difluoromethoxy (OCF₂H) group is a critical aspect of the synthesis, as this moiety imparts unique physicochemical properties to the molecule. A common and effective method for introducing this group is through the difluoromethylation of a corresponding phenol (B47542).

A facile and practical approach involves the use of a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. In the presence of a base such as lithium hydroxide, a wide variety of phenols can be converted to their corresponding aryl difluoromethyl ethers in good to excellent yields sci-hub.se. This method demonstrates good functional group tolerance, allowing for the presence of various substituents on the aromatic ring sci-hub.se.

Another established method for the difluoromethylation of phenols utilizes reagents that generate difluorocarbene in situ. The reaction conditions and choice of reagents can be tailored to the specific substrate and desired yield.

In the context of synthesizing complex molecules with multiple functional groups, orthogonal functionalization strategies are invaluable. These strategies allow for the selective modification of one functional group in the presence of others without the need for extensive protecting group manipulations.

While specific orthogonal strategies for the synthesis of this compound are not extensively detailed in the literature, the principles of orthogonal protection and functionalization can be applied. For instance, if other reactive sites are present on the benzene ring, they could be protected with groups that are stable to the conditions of difluoromethoxylation and sulfonylation, and can be selectively removed later in the synthetic sequence. The development of such strategies is crucial for creating analogues of the target compound with diverse substitution patterns.

Key Intermediates and Starting Materials for Synthesis

The successful synthesis of this compound is contingent on the availability and efficient preparation of key precursors. These include appropriately substituted benzene ring systems and difluoromethoxy-substituted phenols.

The synthesis typically begins with a readily available substituted benzene derivative. A common starting material for a multi-step synthesis of a related compound, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, is 3-bromobenzotrifluoride (B45179) researchgate.net. This suggests that a plausible starting point for the synthesis of this compound could be a similarly substituted benzene derivative, such as 2-bromophenol (B46759) or a related compound.

Multi-step syntheses often involve strategic functional group interconversions to introduce the necessary substituents in the correct positions. For example, a synthetic route might involve the initial nitration of a benzene derivative, followed by reduction to an aniline, diazotization, and subsequent conversion to a phenol or other desired functional group wisc.eduyoutube.com.

The synthesis of related difluoroethoxy-substituted phenols has been described in detail in the patent literature. For example, the preparation of 2-(2',2'-difluoroethoxy)-6-trifluoromethylphenol involves the reaction of m-trifluoromethylphenol with a difluoroethoxylating agent patsnap.comgoogle.com. These methods provide a blueprint for the synthesis of the analogous 2-(difluoromethoxy)phenol (B1597864) if it were not commercially available.

Table 2: Key Intermediates and Their Synthesis

| Intermediate | Starting Material(s) | Key Reaction(s) |

| 2-(Difluoromethoxy)phenol | Catechol | Selective difluoromethylation |

| 2-(Difluoromethoxy)benzenesulfonyl chloride | 2-(Difluoromethoxy)benzene | Chlorosulfonation |

| 2-(Difluoromethoxy)benzene | 2-Bromophenol | Difluoromethylation, then debromination |

Challenges and Innovations in Synthetic Routes

The preparation of this compound is not a trivial process and presents several synthetic hurdles. Researchers have focused on developing methodologies that are not only efficient but also scalable for potential industrial applications.

Regioselectivity and Chemoselectivity Considerations

A primary challenge in the synthesis of this compound is achieving the correct regiochemistry. The difluoromethoxy group (-OCHF₂) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect stems from the ability of the oxygen atom to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution at these positions. However, the fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. This interplay of resonance and inductive effects complicates the prediction and control of regioselectivity.

A common and effective strategy to circumvent the challenges of direct sulfonation involves a multi-step sequence starting from a precursor where the desired substitution pattern is already established. A plausible and widely utilized route begins with 2-(difluoromethoxy)aniline (B1298309). This precursor can be subjected to a diazotization reaction, followed by a copper-catalyzed sulfonyl chloride formation, a variation of the Sandmeyer reaction. This method offers excellent regiocontrol as the position of the sulfonamide group is determined by the initial position of the amino group.

The diazotization of 2-(difluoromethoxy)aniline with an agent like sodium nitrite (B80452) in the presence of a strong acid generates a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 2-(difluoromethoxy)benzenesulfonyl chloride. The subsequent amination of the sulfonyl chloride with ammonia or an ammonia equivalent furnishes the final product, this compound.

Chemoselectivity is another critical aspect, particularly during the amination of the 2-(difluoromethoxy)benzenesulfonyl chloride intermediate. The reaction conditions must be controlled to ensure that the sulfonyl chloride reacts preferentially without causing any undesired side reactions, such as hydrolysis of the sulfonyl chloride or degradation of the difluoromethoxy group. The use of a suitable base and solvent system is crucial for achieving high chemoselectivity and yield in this final step.

Development of Efficient and Scalable Synthetic Protocols

Traditional batch processing for the synthesis of sulfonamides can present challenges in terms of safety, scalability, and process control, especially for reactions that are highly exothermic or involve hazardous reagents. To address these limitations, significant innovations have been made in developing more efficient and scalable synthetic protocols, with a strong emphasis on continuous flow chemistry.

Flow chemistry offers numerous advantages for the synthesis of sulfonamides and their intermediates. rsc.org The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for precise temperature control, mitigating the risks associated with exothermic reactions. This enhanced control often leads to improved reaction selectivity and higher yields. Furthermore, the continuous nature of flow processes allows for the safe handling of hazardous reagents and intermediates by generating and consuming them in situ, minimizing their accumulation.

Recent advancements have demonstrated the application of flow chemistry for various stages of sulfonamide synthesis, including the formation of sulfonyl chlorides and the subsequent amidation. rsc.orgvapourtec.com Automated flow systems can be designed for multi-step syntheses, reducing manual handling and improving reproducibility. For the synthesis of this compound, a continuous flow process could be envisioned where 2-(difluoromethoxy)aniline is diazotized and converted to the sulfonyl chloride in one module, which then directly feeds into a second module for amination, streamlining the entire production process.

The table below summarizes a potential multi-step synthesis of this compound, highlighting the key transformations and typical reagents.

| Step | Transformation | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Diazotization | 2-(Difluoromethoxy)aniline | NaNO₂, HCl (aq) | 2-(Difluoromethoxy)benzenediazonium chloride |

| 2 | Sulfonyl Chloride Formation | 2-(Difluoromethoxy)benzenediazonium chloride | SO₂, CuCl | 2-(Difluoromethoxy)benzene-1-sulfonyl chloride |

| 3 | Amination | 2-(Difluoromethoxy)benzene-1-sulfonyl chloride | NH₃ or NH₄OH | This compound |

Innovations in sulfonamide synthesis also include the development of novel one-pot procedures that bypass the isolation of the often-unstable sulfonyl chloride intermediates. For instance, methods involving the in-situ generation of sulfonylating agents from sulfonic acids or their salts have been reported, offering a more streamlined and atom-economical approach. organic-chemistry.org Another innovative strategy involves the decarboxylative halosulfonylation of aromatic carboxylic acids, which provides a novel entry to sulfonyl chlorides that can then be converted to sulfonamides in a one-pot fashion. nih.govacs.org While not yet specifically reported for this compound, these advanced methodologies hold promise for the future development of more efficient and sustainable synthetic routes.

Chemical Reactivity and Functionalization Strategies

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group (-SO₂NH₂) is nucleophilic and can participate in a range of bond-forming reactions. Its acidity allows for deprotonation under basic conditions, generating a sulfonamidate anion that readily reacts with various electrophiles.

N-Alkylation of 2-(difluoromethoxy)benzene-1-sulfonamide can be achieved using various alkylating agents, such as alkyl halides or alcohols, typically in the presence of a base. The reaction proceeds via nucleophilic substitution, where the sulfonamide nitrogen, often after deprotonation by a base like potassium carbonate, attacks the electrophilic carbon of the alkylating agent. Manganese-catalyzed "borrowing hydrogen" methodologies, which utilize alcohols as alkylating agents, offer an environmentally benign alternative to traditional methods using alkyl halides. acs.org While electron-withdrawing groups on the aryl ring can decrease the nucleophilicity of the sulfonamide, making reactions more challenging, successful alkylations are generally achievable. acs.org

N-Acylation involves the reaction of the sulfonamide with acylating agents like acid chlorides or anhydrides to form N-acylsulfonamides. researchgate.netsemanticscholar.org These reactions are typically conducted in the presence of a base, such as pyridine (B92270) or sodium hydride, to facilitate the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon. semanticscholar.orgncert.nic.in Bismuth(III) salts have also been reported as efficient catalysts for these transformations, allowing reactions to proceed rapidly under solvent-free conditions. researchgate.net

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | N-Alkyl-2-(difluoromethoxy)benzene-1-sulfonamide | acs.org |

| N-Acylation | Acid chloride (e.g., Acetyl chloride) or Anhydride, Base (e.g., Pyridine), Solvent (e.g., DCM) | N-Acyl-2-(difluoromethoxy)benzene-1-sulfonamide | researchgate.netncert.nic.in |

| N-Acylation (Catalytic) | Carboxylic acid anhydride, BiCl₃ or Bi(OTf)₃, Solvent-free, Heat | N-Acyl-2-(difluoromethoxy)benzene-1-sulfonamide | researchgate.net |

Sulfonylureas are a critical class of compounds, particularly known for their applications as hypoglycemic agents. vjst.vnnih.gov The synthesis of sulfonylurea derivatives from this compound typically involves a two-step process or a direct reaction with an isocyanate. A common method is the reaction of the sulfonamide with an appropriate isocyanate (R-N=C=O) in the presence of a base. vjst.vn Alternatively, the sulfonamide can first be reacted with a haloformate to generate a carbamate (B1207046) intermediate, which then reacts with an amine in a subsequent step. google.com These synthetic strategies allow for the introduction of a wide variety of substituents, leading to large libraries of compounds for biological screening. dergipark.org.tr

Derivatization of the Benzene (B151609) Ring System

The benzene ring of this compound is amenable to functionalization, primarily through electrophilic aromatic substitution and modern cross-coupling methodologies. The regiochemical outcome of these reactions is governed by the directing effects of the existing sulfonamide and difluoromethoxy substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgbyjus.com The outcome is controlled by the electronic properties of the substituents already on the ring. libretexts.orgyoutube.com

The **sulfonamide group (-SO₂NH₂) ** is a meta-director and is strongly deactivating due to the electron-withdrawing nature of the sulfonyl moiety.

The **difluoromethoxy group (-OCHF₂) ** is also deactivating due to the strong inductive effect of the two fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Given the positions of the two groups, the C4 and C6 positions are ortho to the -OCHF₂ group, while the C3 and C5 positions are meta to the -SO₂NH₂ group. The para position relative to the -OCHF₂ group is occupied by the sulfonamide. Therefore, electrophilic attack is most likely to occur at the C5 position, which is meta to the sulfonamide and also meta to the difluoromethoxy group. Attack at C3 would be sterically hindered and electronically disfavored. Halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to yield the 5-substituted derivative as the major product. byjus.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.com To utilize these reactions, a halogen atom (or a triflate group) must first be installed on the benzene ring of this compound, for example, at the C5 position via electrophilic bromination. This halogenated derivative can then serve as an electrophilic partner in cross-coupling reactions.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (e.g., an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.govrsc.orgchemrevlett.comchemrxiv.org This reaction would allow for the synthesis of biaryl structures by coupling a boronic acid to the halogenated this compound scaffold.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgyoutube.com This method enables the introduction of alkynyl moieties onto the benzene ring, creating conjugated systems that are valuable in materials science and as precursors for more complex molecules.

| Reaction | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonamide + Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-2-(difluoromethoxy)benzene-1-sulfonamide | nih.govchemrevlett.com |

| Sonogashira | 5-Iodo-2-(difluoromethoxy)benzene-1-sulfonamide + Terminal alkyne | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 5-Alkynyl-2-(difluoromethoxy)benzene-1-sulfonamide | wikipedia.orgorganic-chemistry.org |

The functionalization strategies described above are central to performing structure-activity relationship (SAR) studies in drug discovery. nanobioletters.comnih.govtandfonline.com By systematically modifying the this compound core, researchers can probe the molecular interactions between a potential drug candidate and its biological target.

Modifications at the Sulfonamide Nitrogen: N-alkylation and N-acylation introduce substituents that can explore different binding pockets, alter polarity, and influence pharmacokinetic properties. The formation of sulfonylureas introduces hydrogen bond donors and acceptors, which can be crucial for target recognition. researchgate.net

Modifications on the Benzene Ring: Introducing various groups (e.g., aryl, heteroaryl, alkyl, alkynyl) via cross-coupling reactions allows for the exploration of steric and electronic effects on binding affinity. The difluoromethoxy group itself is often used in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. mdpi.comnih.gov

Systematic synthesis of analog libraries based on this scaffold enables the optimization of lead compounds to improve potency, selectivity, and drug-like properties. rsc.org

Modification of the Difluoromethoxy Group

While late-stage functionalization is a growing field in organic chemistry for modifying complex molecules, direct chemical modification of the difluoromethoxy (-OCHF2) group on an aromatic ring like in this compound is not a commonly reported strategy in the available research. The high strength of the C-F bond makes such transformations challenging. rsc.org Instead, a more prevalent and practical approach in medicinal chemistry involves the synthesis of distinct analogues where the difluoromethoxy group is replaced with a bioisostere to modulate the compound's properties.

Bioisosteric replacement is a fundamental strategy in drug design where an atom or functional group is substituted with another that possesses broadly similar physical or chemical properties, with the goal of creating a new molecule with improved biological activity, metabolic stability, or pharmacokinetic profile. nih.gov For the difluoromethoxy (-OCHF2) group, the trifluoromethoxy (-OCF3) group is a classic and highly relevant bioisostere. mdpi.com

The rationale for exploring the replacement of a difluoromethoxy group with a trifluoromethoxy group stems from the subtle yet significant differences in their physicochemical properties, which can profoundly impact a molecule's interaction with biological targets. mdpi.comrsc.org Incorporating a trifluoromethoxy group is a significant strategy used to fine-tune the characteristics and enhance the binding affinity of therapeutic compounds. mdpi.com

Key differences that drive this exploratory replacement include:

Lipophilicity: The trifluoromethoxy group is more lipophilic than the difluoromethoxy group. This change can alter a compound's solubility, membrane permeability, and binding to hydrophobic pockets in proteins. mdpi.com

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. rsc.org While the -OCHF2 group is already known to enhance metabolic stability, replacing the potentially labile C-H bond with another C-F bond in the -OCF3 group can further block metabolic oxidation at that position.

Conformational Effects: Unlike a methoxy (B1213986) group (-OCH3), which tends to be coplanar with the benzene ring, difluoromethoxy- and trifluoromethoxy-substituted benzenes adopt a conformation where the substituent projects orthogonally to the plane of the ring. nih.gov This perpendicular orientation can influence molecular shape and how the molecule fits into a binding site.

The strategic importance of this specific bioisosteric switch in the benzenesulfonamide (B165840) scaffold is underscored by research into related compounds. For instance, derivatives of the analogous compound, 2-(trifluoromethyl)benzene-1-sulfonamide, have been synthesized and investigated as inhibitors of the human urate transporter 1 (hURAT1), indicating that fluorinated analogues in this class are of significant interest for therapeutic applications. google.com The synthesis and evaluation of the trifluoromethoxy version would be a logical step in such a drug discovery program to determine if the altered properties lead to improved potency or pharmacokinetics.

The following table summarizes a comparison of the key properties of the difluoromethoxy and trifluoromethoxy groups relevant to drug design.

| Property | Difluoromethoxy (-OCHF2) | Trifluoromethoxy (-OCF3) | Significance in Drug Design |

|---|---|---|---|

| Lipophilicity (Hansch parameter, π) | ~0.49 | ~1.04 | Impacts solubility, cell membrane permeability, and hydrophobic interactions with the target protein. mdpi.com |

| Electronic Effect (Hammett constant, σp) | ~0.20 | ~0.35 | Modulates the electron density of the aromatic ring and the acidity of the sulfonamide, affecting binding affinity. |

| Hydrogen Bonding | The C-H bond can act as a weak H-bond donor. | No H-bond donor capability. | Can influence specific interactions within the binding site of a biological target. |

| Metabolic Stability | Generally high, but the C-H bond is a potential site for oxidative metabolism. rsc.org | Extremely high due to the strength and inertness of the three C-F bonds. mdpi.com | Affects the compound's half-life and duration of action. |

| Conformation | Tends to be orthogonal to the aromatic ring. nih.gov | Tends to be orthogonal to the aromatic ring. nih.gov | Defines the three-dimensional shape of the molecule, which is critical for receptor fit. |

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Impact of Substituents on Biological Target Interactions

The biological activity of benzenesulfonamide (B165840) derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy at a biological target.

Electronic and Steric Effects of Benzene (B151609) Ring Substituents

The electronic properties of substituents on the benzene ring of 2-(difluoromethoxy)benzene-1-sulfonamide play a crucial role in its interaction with biological targets. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the acidity of the sulfonamide NH proton and the electron density of the aromatic ring, which can in turn affect hydrogen bonding and π-π stacking interactions with a target protein.

For instance, in studies of related benzenesulfonamide analogs, the introduction of electron-donating groups has been shown to increase the pKa of the sulfonamide, making it a weaker acid. Conversely, electron-withdrawing groups tend to decrease the pKa, making the sulfonamide proton more acidic and potentially a stronger hydrogen bond donor. The positioning of these substituents (ortho, meta, or para) also dictates the regioselectivity of these electronic effects, which can be critical for optimal binding.

Table 1: Hypothetical Impact of Benzene Ring Substituents on the Biological Activity of this compound Analogs

| Substituent (R) | Position | Electronic Effect | Steric Effect | Predicted Impact on Activity |

| -CH₃ | para | Electron-donating (weak) | Small | Potential for favorable hydrophobic interactions |

| -OCH₃ | para | Electron-donating (strong) | Moderate | May enhance hydrogen bonding capabilities |

| -Cl | meta | Electron-withdrawing (inductive) | Moderate | Could enhance acidity of sulfonamide proton |

| -NO₂ | para | Electron-withdrawing (strong) | Moderate | May significantly increase acidity and potential for polar interactions |

| -CF₃ | meta | Electron-withdrawing (strong) | Moderate | Could alter binding mode through electronic and steric influences |

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is not extensively available in the public domain.

Role of the Sulfonamide Group in Ligand-Target Binding

The sulfonamide group is a key pharmacophore in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor and acceptor. The tetrahedral geometry of the sulfur atom and the presence of two electronegative oxygen atoms and a nitrogen atom allow for a variety of interactions with protein active sites.

The sulfonamide moiety can form strong hydrogen bonds with amino acid residues such as arginine, lysine, and histidine. nih.gov The NH group typically acts as a hydrogen bond donor, while the sulfonyl oxygens act as hydrogen bond acceptors. The strength and geometry of these interactions are critical for high-affinity binding. Furthermore, the sulfonamide group can coordinate with metal ions, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrases.

Studies on various sulfonamide-containing compounds have consistently highlighted the importance of this functional group for biological activity. For example, in the design of inhibitors for human carbonic anhydrase C, the sulfonamide group is essential for binding to the active site zinc ion. nih.gov The orientation of the sulfonamide within the binding pocket, dictated by the rest of the molecule, is a determining factor for inhibitory potency.

Conformational Analysis and Its Influence on Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound, the conformational preferences of the difluoromethoxy group and the potential for tautomerism in the sulfonamide group can significantly impact how the molecule presents itself to its biological target.

Rotational Barriers and Conformational Preferences of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group has unique conformational properties compared to a simple methoxy (B1213986) (-OCH₃) group. Due to the presence of the two fluorine atoms, there are significant electronic and steric effects that influence its preferred orientation relative to the benzene ring.

Unlike the methoxy group, which often prefers a coplanar orientation with the aromatic ring to maximize resonance stabilization, the difluoromethoxy group tends to adopt a conformation that is orthogonal to the plane of the benzene ring. nih.gov This is attributed to a combination of steric repulsion between the fluorine atoms and the ortho-substituent (in this case, the sulfonamide group) and electronic effects such as hyperconjugation between the oxygen lone pairs and the C-F σ* anti-bonding orbitals.

In a study of 2-difluoromethoxy-substituted estratriene sulfamates, X-ray crystallography revealed that the OCF₂H group is positioned orthogonally to the aromatic ring. nih.gov This orientation may influence biological activity by altering the way the molecule fits into a binding site compared to its methoxy analog. nih.gov

Rational Design of Analogs for Mechanistic Probes

The rational design of analogs of this compound can lead to the development of valuable mechanistic probes. These probes are tools used to investigate biological processes, identify and validate drug targets, and elucidate the mechanism of action of bioactive compounds.

One approach to designing such probes is to incorporate a reporter group, such as a fluorescent tag or a photoaffinity label, into the molecule. This allows for the visualization and identification of the biological target. For example, an analog could be synthesized with a linker attached to the benzene ring, to which a fluorophore could be conjugated.

Another strategy involves the synthesis of "clickable" analogs. These are molecules that contain a bioorthogonal functional group, such as an alkyne or an azide, which can be selectively reacted with a complementary group on a reporter molecule in a biological system. This approach is widely used in chemical biology to study the distribution and interactions of small molecules in cells.

Furthermore, analogs with systematic modifications can be designed to probe specific interactions. For example, replacing the sulfonamide group with an isostere, such as a sulfinamide or a reversed sulfonamide, could help to elucidate the importance of the hydrogen bonding pattern for biological activity. Similarly, replacing the difluoromethoxy group with other fluorinated or non-fluorinated ethers could probe the role of fluorine in binding and conformation. The design of such probes is a key step in advancing our understanding of the biological roles of compounds like this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the intrinsic properties of a molecule. nextmol.comnanomedicine-rj.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. An analysis of 2-(Difluoromethoxy)benzene-1-sulfonamide would involve calculating the distribution of electrons and the energies and shapes of its molecular orbitals.

Key parameters that would be determined include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. unifi.it For similar sulfonamide derivatives, a lower energy gap has been associated with higher reactivity and biological responsiveness. unifi.it

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including charge transfer interactions between occupied and unoccupied orbitals, which contribute to the molecule's stability.

While specific values for this compound are not available, the table below illustrates the type of data that would be generated, with hypothetical values for illustrative purposes.

| Parameter | Hypothetical Value for this compound | Significance |

| EHOMO | -7.2 eV | Indicates electron-donating capability |

| ELUMO | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Prediction of Physicochemical Properties (e.g., pKa, Lipophilicity)

Quantum chemical calculations can be used to predict important physicochemical properties that are crucial for drug development.

pKa: The acidity of the sulfonamide (-SO₂NH₂) proton is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to bind to target proteins. Computational methods can predict pKa values by calculating the free energy change associated with deprotonation.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. While typically predicted using empirical methods, quantum chemical calculations of solvation energies can contribute to more accurate predictions.

Studies on other sulfonamides have shown that theoretical calculations can correlate well with experimental physicochemical properties. nextmol.com For instance, the electronic properties derived from DFT, such as ionization potentials, have been linearly correlated with electro-oxidation potentials in a series of sulfonamide derivatives. nextmol.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov These methods are central to computer-aided drug design.

Prediction of Ligand-Target Binding Poses and Affinities

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their complementarity to the target.

Binding Pose: The predicted pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and amino acid residues of the protein. For sulfonamides, the -SO₂NH₂ group is a critical pharmacophore, often forming key hydrogen bonds and coordinating with metal ions (e.g., Zn²⁺ in carbonic anhydrases). unifi.it

Binding Affinity: Docking programs provide a score or an estimated binding energy (e.g., in kcal/mol) that reflects the strength of the ligand-target interaction. Lower binding energies typically suggest a more favorable interaction. In studies of other benzene (B151609) sulfonamide derivatives, binding energies have been calculated against targets like carbonic anhydrase II and Dickkopf-1 protein. nih.gov

Analysis of Protein-Ligand Interaction Fingerprints

Following a docking simulation, the interactions between the protein and the ligand can be summarized in a "fingerprint." This provides a detailed breakdown of the types of interactions and the specific amino acid residues involved. For this compound, a hypothetical interaction fingerprint with a target like carbonic anhydrase might look like the data presented in the table below.

| Interaction Type | Interacting Residue (Hypothetical) | Atom(s) on Ligand Involved |

| Hydrogen Bond | His94 | Sulfonamide Nitrogen (NH₂) |

| Hydrogen Bond | Thr199 | Sulfonamide Oxygen (SO₂) |

| Hydrophobic | Val121, Leu198 | Benzene Ring |

| Hydrophobic | Phe131 | Difluoromethoxy Group |

| Coordination | Zn²⁺ ion | Sulfonamide Nitrogen |

Conformational Flexibility and Dynamics within Binding Pockets

While molecular docking treats the protein as largely rigid, molecular dynamics (MD) simulations provide a more realistic picture by simulating the movement of atoms in the protein-ligand complex over time. An MD simulation would reveal:

Stability of the Binding Pose: MD can assess whether the initial binding pose predicted by docking is stable over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand's atoms is monitored to check for stability.

Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the ligand adapts its conformation within the binding pocket and how the protein may adjust to accommodate the ligand.

Solvent Effects: MD simulations explicitly include water molecules, allowing for a more accurate representation of the binding environment and the role of water in mediating protein-ligand interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com This approach, combined with virtual screening, accelerates the discovery of new lead compounds by filtering large chemical databases for molecules that match the defined pharmacophore model. nih.govnih.gov

The development of a pharmacophore model begins with a set of molecules known to be active against a particular biological target. For compounds related to the benzenesulfonamide (B165840) class, a primary target is often the enzyme family of carbonic anhydrases (CAs). nih.govunifi.it The sulfonamide group is a well-established zinc-binding group (ZBG) within the active site of CAs. mdpi.com

Pharmacophore models for sulfonamide-based inhibitors typically incorporate several key features. A five-point pharmacophore hypothesis (AADPR) developed for a series of aryl sulfonamide antagonists of the 5-hydroxytryptamine 7 receptor (5HT7R) included two hydrogen bond acceptors (A), one hydrogen bond donor (D), one positive group (P), and one aromatic ring (R). researchgate.netumpr.ac.id Similarly, a 3D-QSAR model for benzoxazole (B165842) benzenesulfonamide derivatives identified a common pharmacophore (AAADRR) with three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as crucial for activity. chemijournal.com

These models are generated by aligning the active compounds and identifying the common chemical features responsible for their biological activity. The resulting hypothesis represents the key interaction points between the ligand and its receptor.

Table 1: Example Pharmacophore Features for Sulfonamide Derivatives

| Pharmacophore Model | Target | Key Features | Reference |

|---|---|---|---|

| AADPR | 5HT7 Receptor Antagonist | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Positive Group, 1 Aromatic Ring | researchgate.net |

| AAADRR.27 | Fructose-1,6-bisphosphatase Inhibitor | 3 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Aromatic Rings | chemijournal.com |

Once a statistically validated pharmacophore model is developed, it is used as a 3D query to screen large databases of chemical compounds. nih.gov This process, known as virtual screening, aims to identify novel molecules (hits) that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity. nih.govnih.gov

Databases such as Asinex and DrugBank, which contain millions of compounds, are commonly employed for these screening campaigns. mdpi.comresearchgate.netumpr.ac.id The identified hits often present diverse chemical scaffolds that are different from the initial set of active molecules, a process termed "scaffold hopping." nih.gov These novel scaffolds can serve as starting points for the development of new drug candidates with potentially improved properties. For instance, a pharmacophore-based virtual screening was successfully used to identify new substrates for a drug/proton-antiporter at the blood-brain barrier. nih.gov Similarly, this approach has been applied to discover novel inhibitors for targets like the α-carbonic anhydrase in Trypanosoma cruzi by screening FDA-approved sulfonamide-derived drugs. mdpi.com

The most promising candidates from the virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein before being synthesized and tested experimentally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egnih.gov These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that influence their potency.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 or Ki values) is compiled. chemijournal.com This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. chemijournal.com

Various statistical methods can be employed, with Multiple Linear Regression (MLR) being a common approach for 2D-QSAR studies. researchgate.net For instance, a 2D-QSAR study on sulfonamide-based β-carbonic anhydrase inhibitors used MLR to develop a statistically validated model. researchgate.net 3D-QSAR approaches, which consider the three-dimensional properties of molecules, are also widely used and can provide more detailed insights into the steric and electrostatic requirements for activity. chemijournal.comresearchgate.net

The quality and predictive ability of a QSAR model are assessed using several statistical parameters, including the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive performance. researchgate.netchemijournal.com A statistically robust 3D-QSAR model developed for benzoxazole benzenesulfonamide derivatives showed a high R² value of 0.9686 and a Q² of 0.7203, indicating good predictive ability. chemijournal.com

Table 2: Statistical Parameters of Example QSAR Models for Sulfonamide Derivatives

| Model Type | Target | R² | Q² | Key Finding | Reference |

|---|---|---|---|---|---|

| 3D-QSAR (AAADRR.27) | Fructose-1,6-bisphosphatase | 0.9686 | 0.7203 | Model showed good statistical predictive ability. | chemijournal.com |

| 2D-QSAR (MLR) | β-Carbonic Anhydrases | Not Specified | Not Specified | Established a relationship between inhibitory activity and physicochemical descriptors. | researchgate.net |

| Topological QSAR | Human Carbonic Anhydrase II | Not Specified | Not Specified | Inclusion of the hydrophobic parameter (logP) significantly improved statistics. | nih.gov |

Applications As a Research Scaffold and Chemical Probe

Development of Fluorescent Probes and Imaging Agents

There is no available research describing the synthesis or application of fluorescent probes or imaging agents derived from 2-(Difluoromethoxy)benzene-1-sulfonamide. The development of such tools would typically involve the conjugation of a fluorophore to the benzenesulfonamide (B165840) scaffold, with the sulfonamide moiety potentially acting as a recognition element for a specific biological target, such as an enzyme or receptor. The impact of the 2-difluoromethoxy substituent on the photophysical properties of any such potential probe is undocumented.

Use in Affinity Chromatography and Target Engagement Studies

No studies have been published that utilize this compound as a ligand for affinity chromatography or in target engagement studies. In a hypothetical application, the compound could be immobilized on a solid support to create an affinity matrix for the purification of its binding partners from complex biological mixtures. Similarly, its use in target engagement studies, for example in techniques like cellular thermal shift assays (CETSA) or chemical proteomics, has not been reported.

Role as a Lead Compound for Further Optimization in Academic Research

While benzenesulfonamides are frequently identified as hit or lead compounds in drug discovery campaigns, there is no evidence in the academic literature of this compound serving as a starting point for a lead optimization program. Such a program would involve systematic chemical modifications to improve potency, selectivity, and drug-like properties, but no such structure-activity relationship (SAR) studies have been published for this compound.

Contribution to the Design of Tool Compounds for Biological Pathway Elucidation

There are no reports of this compound being used as a basis for the design of tool compounds to investigate biological pathways. Tool compounds are essential for dissecting complex biological processes, and while the benzenesulfonamide class has contributed significantly to this area, the specific role of the 2-difluoromethoxy substituted variant is not documented.

Q & A

Q. What are the primary synthetic routes for 2-(difluoromethoxy)benzene-1-sulfonamide, and how can researchers optimize yield and purity?

- Methodological Answer : A common approach involves reacting 2-(difluoromethoxy)benzene-1-sulfonyl chloride with ammonia or amines under controlled conditions. For example, condensation reactions in anhydrous solvents (e.g., THF or DCM) at 0–5°C minimize side reactions. Oxidation of thioether intermediates (e.g., using H2O2 or mCPBA) can yield sulfonamides, as seen in pantoprazole synthesis . Introducing the difluoromethoxy group may leverage nucleophilic difluoromethylation reagents like PhSO2CF2Br with TDAE reduction, as described for fluorinated alcohols . Optimization includes monitoring reaction progress via TLC/HPLC and using scavengers (e.g., silica gel) to absorb excess sulfonyl chloride.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>19</sup>F NMR identifies the difluoromethoxy group (δ ≈ -80 to -85 ppm), while <sup>1</sup>H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH2 (δ ~5–6 ppm).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) assesses purity. Retention times can be calibrated against standards (e.g., Pharmacopeial methods for pantoprazole impurities) .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (C7H6F2NO3S, [M+H]<sup>+</sup> = 234.01) .

Q. How should researchers evaluate the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- pH Stability : Dissolve in buffers (pH 1–13) and analyze after 24–72 hours. Acidic conditions may hydrolyze sulfonamide bonds .

- Oxidative Stress : Expose to H2O2 (3–30%) to assess sulfone byproduct formation, a common issue in sulfoxide-containing analogs .

Advanced Research Questions

Q. What strategies are effective for identifying and quantifying impurities in this compound?

- Methodological Answer : Use HPLC with photodiode array detection and spiked impurity standards. Key impurities include:

- Sulfone derivative : From overoxidation (retention time ~1.7x parent compound) .

- Unreacted intermediates : E.g., 2-(difluoromethoxy)benzene-1-sulfonyl chloride (resolve using a 0.1% TFA mobile phase).

- Degradation products : Quantify via peak area normalization, adhering to ICH Q3A/B thresholds (<0.10% for unknown impurities) .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under pseudo-first-order conditions. Use <sup>19</sup>F NMR to track CF2 group stability .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic centers. The sulfonamide’s electron-withdrawing nature directs substitutions to the para position relative to the difluoromethoxy group.

- Isotopic Labeling : Introduce <sup>18</sup>O in the sulfonamide moiety to trace hydrolysis pathways .

Q. What role does the difluoromethoxy group play in modulating biological activity, and how can this be studied?

- Methodological Answer :

- Comparative SAR : Synthesize analogs (e.g., –OCH3, –OCF3) and test inhibitory activity against targets like carbonic anhydrase or proteases. Fluorine’s electronegativity enhances membrane permeability .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to compare oxidative metabolism. LC-MS/MS quantifies parent compound and metabolites (e.g., defluorinated products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.